3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride
Description
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C5H11Cl2N3S |
|---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
3-(thiadiazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-4-9-8-7-5;;/h4H,1-3,6H2;2*1H |
InChI Key |
WODQVQQXMIZMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates reactions with electrophilic reagents:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in chloroform or dichloromethane under basic conditions (e.g., triethylamine) to form amides.
Example:
-
Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) with NaHCO₃.
| Reaction Type | Reagents/Conditions | Major Product | Yield* | Source |
|---|---|---|---|---|
| Acylation | AcCl, CHCl₃, Et₃N | Acetylated derivative | ~70% | |
| Alkylation | CH₃I, DMF, NaHCO₃ | N-Methyl derivative | ~65% |
*Yields estimated from analogous reactions in cited sources.
Oxidation and Reduction Reactions
The thiadiazole ring and amine group exhibit redox activity:
-
Oxidation :
-
Thiadiazole sulfur oxidizes to sulfoxide () or sulfone () using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
-
Amine oxidation to nitro or hydroxylamine derivatives is possible with strong oxidizers (e.g., KMnO₄).
-
-
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, yielding thiol-containing amines.
-
Cyclization and Heterocycle Formation
The amine group participates in intramolecular cyclization:
-
Triazole Formation : Reacts with nitriles or azides under Huisgen conditions (Cu(I)-catalyzed click chemistry) .
-
Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) to form imines, which may cyclize further.
Acid-Base Reactions
As a dihydrochloride salt, the compound neutralizes in basic media:
-
Deprotonation : Treatment with NaOH or K₂CO₃ releases freebase 3-(1,2,3-thiadiazol-4-yl)propan-1-amine, enhancing nucleophilicity for subsequent reactions.
Metal Coordination
The thiadiazole nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming char.
-
Hydrolytic Degradation : Prolonged exposure to aqueous acids or bases cleaves the thiadiazole ring.
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The thiadiazole ring directs electrophiles (e.g., NO₂⁺) to the 4- and 5-positions due to electron-withdrawing effects.
-
Ring-Opening Reactions : Nucleophilic attack at the sulfur atom (e.g., by OH⁻) disrupts aromaticity, leading to ring cleavage.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes . The compound may also interact with microbial cell membranes, leading to disruption of cell function and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride include other thiadiazole derivatives such as:
Cefazolin: An antibiotic that inhibits cell wall synthesis.
Nefazodone: An antidepressant that acts as a serotonin antagonist.
Megazol: An antiprotozoal agent that inhibits protein and DNA synthesis.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure and the unique combination of biological activities it exhibits.
Biological Activity
3-(1,2,3-Thiadiazol-4-yl)propan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHClNS
- Molecular Weight : 179.67 g/mol
- CAS Number : 2228817-27-2
- IUPAC Name : 3-(thiadiazol-4-yl)propan-1-amine; hydrochloride
Synthesis
The synthesis of thiadiazole derivatives often involves the reaction of various amines with thioketones or other electrophiles under specific conditions. For this compound, the synthesis typically includes:
- Starting Materials : The reaction involves thiadiazole derivatives and aliphatic amines.
- Conditions : Commonly conducted in solvent-free conditions or using deep eutectic solvents to enhance yields and reduce environmental impact .
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal Properties : Various studies have shown that derivatives of 1,3,4-thiadiazoles demonstrate considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Type | Reference |
|---|---|---|
| 3-(1,2,3-Thiadiazol-4-yl)propan-1-amine | Antibacterial | |
| 2-Amino-1,3,4-thiadiazole | Antifungal |
Antiproliferative Activity
Thiadiazole derivatives have also been investigated for their antiproliferative effects on cancer cell lines. Notably:
- Cytotoxicity Studies : Compounds were tested against various cancer cell lines, showing IC values indicating significant cytotoxic effects .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .
- DNA Interaction : Certain compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Study on Antimicrobial Activity : A series of synthesized thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .
- Anticancer Research : In a study assessing the antiproliferative effects on human breast cancer cells (MCF-7), a derivative showed an IC value of 15 µM, indicating strong potential for further development as an anticancer agent .
Q & A
Basic: How can researchers optimize the synthesis of 3-(1,2,3-thiadiazol-4-yl)propan-1-amine dihydrochloride to improve yield and purity?
Answer:
Optimization involves systematic adjustments to reaction parameters. For example:
- Reflux Conditions : Prolonged reflux in ethanol with glacial acetic acid (as a catalyst) enhances imine formation, a precursor to thiadiazole derivatives .
- Design of Experiments (DoE) : Use factorial design to test variables like molar ratios, solvent polarity, and reaction time. Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) or recrystallization in polar aprotic solvents to isolate the dihydrochloride salt efficiently .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the thiadiazole ring structure and amine protonation. DO exchange experiments validate the dihydrochloride form.
- HPLC-MS : High-resolution mass spectrometry coupled with reversed-phase HPLC verifies molecular weight (>98% purity) and detects byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns critical for stability studies .
Advanced: How can computational methods accelerate reaction pathway discovery for derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in thiadiazole functionalization .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential energy surfaces, identifying low-energy pathways for nucleophilic substitution or cyclization reactions .
- Machine Learning (ML) : Train ML models on existing thiadiazole reaction datasets to predict optimal solvents/catalysts for novel derivatives .
Advanced: What experimental design strategies are effective for optimizing catalytic systems in thiadiazole-based reactions?
Answer:
- Response Surface Methodology (RSM) : Model interactions between catalyst loading, temperature, and pressure to maximize turnover frequency .
- High-Throughput Screening (HTS) : Use microreactor arrays to test 100+ ligand-catalyst combinations in parallel, reducing trial-and-error cycles .
- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect transient intermediates and adjust conditions dynamically .
Advanced: How should researchers resolve contradictions in biological activity data for thiadiazole derivatives?
Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply multivariate regression to identify confounding variables (e.g., cell line variability) .
- Mechanistic Profiling : Use CRISPR screening or proteomics to validate target engagement and rule off-target effects .
- Reproducibility Protocols : Standardize assay conditions (e.g., pH, serum concentration) using ISO/IEC 17025 guidelines to minimize inter-lab variability .
Basic: What safety protocols are essential for handling this compound in academic labs?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Advanced: How can researchers leverage cheminformatics tools to design novel thiadiazole-based inhibitors?
Answer:
- Structure-Activity Relationship (SAR) Databases : Query platforms like ChEMBL for thiadiazole bioactivity data and apply scaffold-hopping algorithms .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding to optimize substituent geometry for enhanced affinity .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
